molecular formula C40H72O4 B14299895 [(2E,13Z)-octadeca-2,13-dienyl] acetate;[(3Z,13Z)-octadeca-3,13-dienyl] acetate CAS No. 112132-06-6

[(2E,13Z)-octadeca-2,13-dienyl] acetate;[(3Z,13Z)-octadeca-3,13-dienyl] acetate

Cat. No.: B14299895
CAS No.: 112132-06-6
M. Wt: 617.0 g/mol
InChI Key: VURZEPFDGGWCTR-AMHSFDTBSA-N
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Description

[(2E,13Z)-octadeca-2,13-dienyl] acetate and [(3Z,13Z)-octadeca-3,13-dienyl] acetate are organic compounds belonging to the class of carboxylic esters. These compounds are characterized by their long hydrocarbon chains with double bonds at specific positions and an acetate group at one end. They are known for their roles in various biological and industrial applications, particularly as pheromones in insect communication.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2E,13Z)-octadeca-2,13-dienyl] acetate and [(3Z,13Z)-octadeca-3,13-dienyl] acetate typically involves the esterification of the corresponding alcohols with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:

    Esterification Reaction:

Industrial Production Methods

In industrial settings, the production of these compounds can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but optimized for large-scale production with controlled temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: These compounds can undergo oxidation reactions, particularly at the double bonds, leading to the formation of epoxides or diols.

    Reduction: Reduction of the double bonds can yield saturated esters.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) for hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Saturated esters.

    Substitution: Amides or thioesters, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, these compounds are used as intermediates in the synthesis of more complex molecules. Their unique structure makes them valuable in studying reaction mechanisms and developing new synthetic methodologies.

Biology

[(2E,13Z)-octadeca-2,13-dienyl] acetate and [(3Z,13Z)-octadeca-3,13-dienyl] acetate are known to function as sex pheromones in certain insect species. They play a crucial role in mating behaviors and are used in pest control strategies to disrupt the mating cycles of harmful insects.

Medicine

Research is ongoing to explore the potential medicinal applications of these compounds. Their ability to interact with biological membranes and proteins makes them candidates for drug delivery systems and therapeutic agents.

Industry

In the industrial sector, these compounds are used in the formulation of fragrances and flavors. Their pleasant odor and stability make them suitable for use in perfumes, cosmetics, and food products.

Mechanism of Action

The mechanism of action of [(2E,13Z)-octadeca-2,13-dienyl] acetate and [(3Z,13Z)-octadeca-3,13-dienyl] acetate involves their interaction with specific receptors in the target organisms. In insects, these compounds bind to olfactory receptors, triggering a cascade of biochemical events that lead to behavioral responses such as attraction or repulsion. The molecular targets include G-protein coupled receptors (GPCRs) and ion channels, which mediate the signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    [(2E,13Z)-octadeca-2,13-dien-1-ol]: The corresponding alcohols of the acetates.

    [(3Z,13Z)-octadeca-3,13-dien-1-ol]: Another alcohol with a similar structure.

    [(2E,13Z)-octadeca-2,13-dien-1-al]: The aldehyde analogs of the acetates.

    [(3Z,13Z)-octadeca-3,13-dien-1-al]: Another aldehyde with a similar structure.

Uniqueness

The uniqueness of [(2E,13Z)-octadeca-2,13-dienyl] acetate and [(3Z,13Z)-octadeca-3,13-dienyl] acetate lies in their specific double bond positions and the presence of the acetate group. These structural features confer distinct chemical and biological properties, making them valuable in various applications. Their role as pheromones is particularly noteworthy, as they are highly specific to certain insect species, providing a targeted approach in pest management.

Properties

CAS No.

112132-06-6

Molecular Formula

C40H72O4

Molecular Weight

617.0 g/mol

IUPAC Name

[(2E,13Z)-octadeca-2,13-dienyl] acetate;[(3Z,13Z)-octadeca-3,13-dienyl] acetate

InChI

InChI=1S/2C20H36O2/c2*1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7,17-18H,3-5,8-16,19H2,1-2H3;6-7,16-17H,3-5,8-15,18-19H2,1-2H3/b7-6-,18-17+;7-6-,17-16-

InChI Key

VURZEPFDGGWCTR-AMHSFDTBSA-N

Isomeric SMILES

CCCC/C=C\CCCCCCCCC/C=C/COC(=O)C.CCCC/C=C\CCCCCCCC/C=C\CCOC(=O)C

Canonical SMILES

CCCCC=CCCCCCCCCCC=CCOC(=O)C.CCCCC=CCCCCCCCCC=CCCOC(=O)C

Origin of Product

United States

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